(1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarboxylic acid
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Overview
Description
(1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarboxylic acid is an organic compound characterized by a cyclopentene ring with three methyl groups and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentene ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and purification methods can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The methyl groups can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentene-1,3-dicarboxylic acid: Lacks the methyl groups, making it less hydrophobic.
1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid: Saturated version of the compound, with different reactivity.
Cyclopentadiene-1,3-dicarboxylic acid: Contains a diene system, leading to different chemical behavior.
Uniqueness
(1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarboxylic acid is unique due to its specific arrangement of methyl groups and carboxylic acid functionalities. This structure imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
87798-58-1 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H14O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h4H,5H2,1-3H3,(H,11,12)(H,13,14)/t10-/m0/s1 |
InChI Key |
BWYSKGFQCWECHR-JTQLQIEISA-N |
Isomeric SMILES |
C[C@]1(CC=C(C1(C)C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1(C(=CCC1(C)C(=O)O)C(=O)O)C |
Origin of Product |
United States |
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